molecular formula C24H16N2O4 B13739125 4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid

4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid

Cat. No.: B13739125
M. Wt: 396.4 g/mol
InChI Key: VFLSZZOUUGUMJV-UHFFFAOYSA-N
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Description

4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is an organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by its unique structure, which includes two benzoic acid groups attached to a bipyridine core. The presence of both carboxylic acid and bipyridine functionalities makes it a versatile ligand in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid typically involves a multi-step process. One common method is the solvothermal synthesis, where the compound is formed under high temperature and pressure conditions in a solvent. For example, a reaction involving 4,4’-bipyridine and 2,6-dibromobenzoic acid in the presence of a palladium catalyst can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.

    Substitution: The bipyridine and benzoic acid moieties can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups would yield carboxylate salts, while reduction of the bipyridine core would produce dihydrobipyridine derivatives.

Scientific Research Applications

4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid largely depends on its ability to coordinate with metal ions. The bipyridine core can form stable complexes with various metal ions, which can then participate in catalytic or electronic processes. The carboxylic acid groups enhance the compound’s solubility and reactivity, facilitating its use in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is unique due to the combination of bipyridine and benzoic acid functionalities. This dual functionality allows it to form diverse coordination complexes and participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

4-[6-(4-carboxyphenyl)-4-pyridin-4-ylpyridin-2-yl]benzoic acid

InChI

InChI=1S/C24H16N2O4/c27-23(28)18-5-1-16(2-6-18)21-13-20(15-9-11-25-12-10-15)14-22(26-21)17-3-7-19(8-4-17)24(29)30/h1-14H,(H,27,28)(H,29,30)

InChI Key

VFLSZZOUUGUMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4)C(=O)O

Origin of Product

United States

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